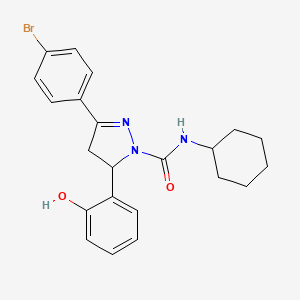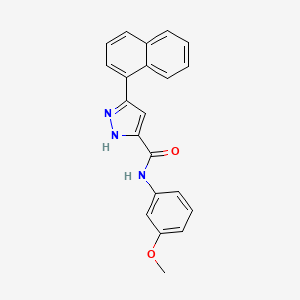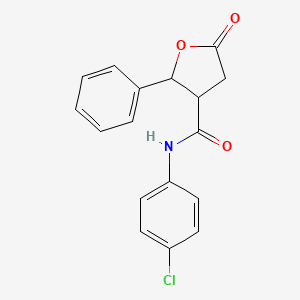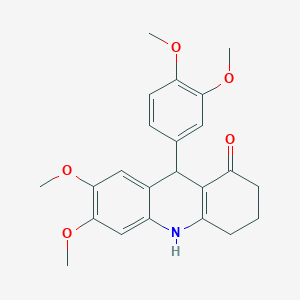![molecular formula C29H30ClN3O5 B12489878 Ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12489878.png)
Ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzoylpiperazine moiety, a chloromethylphenoxy group, and an acetamidobenzoate structure, making it a versatile molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl esters, piperazine derivatives, and chloromethylphenoxy acetamides. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The benzoylpiperazine moiety may bind to specific sites on proteins, modulating their activity. The chloromethylphenoxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s overall effect. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparación Con Compuestos Similares
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]BENZOATE can be compared with similar compounds such as:
ETHYL 4-(2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO)BENZOATE: Similar structure but with a propyl group instead of a benzoyl group.
ETHYL 4-(2-(4-(2-FLUOROPHENYL)PIPERAZIN-1-YL)ACETAMIDO)BENZOATE: Contains a fluorophenyl group, offering different chemical properties.
Propiedades
Fórmula molecular |
C29H30ClN3O5 |
|---|---|
Peso molecular |
536.0 g/mol |
Nombre IUPAC |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C29H30ClN3O5/c1-3-37-29(36)22-9-11-25(32-13-15-33(16-14-32)28(35)21-7-5-4-6-8-21)24(18-22)31-27(34)19-38-26-12-10-23(30)17-20(26)2/h4-12,17-18H,3,13-16,19H2,1-2H3,(H,31,34) |
Clave InChI |
WVOVHAYAWZBMON-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)COC4=C(C=C(C=C4)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-ethoxy-3-[(3-methoxyphenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12489796.png)

![ethyl 4-{N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperazine-1-carboxylate](/img/structure/B12489811.png)
![N-[1-(4-Hydroxybenzyl)cyclohexyl]-2-phenylacetamide](/img/structure/B12489816.png)


![N-{2-[1-(diphenylmethyl)-1H-tetrazol-5-yl]propan-2-yl}-4-methylaniline](/img/structure/B12489834.png)


![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-nitrobenzyl)piperazine](/img/structure/B12489856.png)
![3-({[1,1'-Biphenyl]-4-ylmethyl}amino)adamantan-1-ol](/img/structure/B12489857.png)

![N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B12489869.png)
![N-(4-{[4-(4-methylcyclohexyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B12489884.png)
